molecular formula C9H11FN2O2 B12523440 N'-(2-Fluoro-4-hydroxyphenyl)-N,N-dimethylurea CAS No. 821765-73-5

N'-(2-Fluoro-4-hydroxyphenyl)-N,N-dimethylurea

Cat. No.: B12523440
CAS No.: 821765-73-5
M. Wt: 198.19 g/mol
InChI Key: FRQBKUDHFLJEBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(2-Fluoro-4-hydroxyphenyl)-N,N-dimethylurea is a chemical compound characterized by the presence of a fluorine atom and a hydroxyl group attached to a phenyl ring, along with a dimethylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Fluoro-4-hydroxyphenyl)-N,N-dimethylurea typically involves the reaction of 2-fluoro-4-hydroxyaniline with dimethylcarbamoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(2-Fluoro-4-hydroxyphenyl)-N,N-dimethylurea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-(2-Fluoro-4-hydroxyphenyl)-N,N-dimethylurea has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(2-Fluoro-4-hydroxyphenyl)-N,N-dimethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and hydroxyl group play crucial roles in binding to the active site of the target, while the dimethylurea moiety may enhance the compound’s stability and bioavailability. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2-Fluoro-4-hydroxyphenyl)-N,N-dimethylurea is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the dimethylurea moiety distinguishes it from other similar compounds and may contribute to its unique properties and applications.

Properties

CAS No.

821765-73-5

Molecular Formula

C9H11FN2O2

Molecular Weight

198.19 g/mol

IUPAC Name

3-(2-fluoro-4-hydroxyphenyl)-1,1-dimethylurea

InChI

InChI=1S/C9H11FN2O2/c1-12(2)9(14)11-8-4-3-6(13)5-7(8)10/h3-5,13H,1-2H3,(H,11,14)

InChI Key

FRQBKUDHFLJEBJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)NC1=C(C=C(C=C1)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.